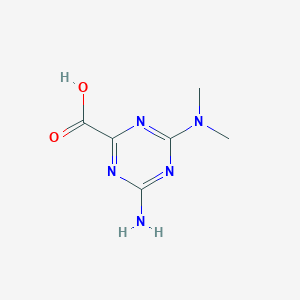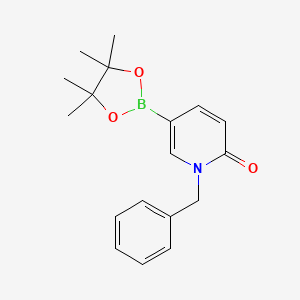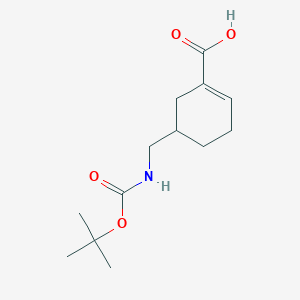
4-アミノ-6-(ジメチルアミノ)-1,3,5-トリアジン-2-カルボン酸
説明
The compound seems to be a derivative of 1,3,5-triazine . Triazine derivatives are known to exhibit various biological activities, including antimicrobial, anti-cancer, and anti-viral properties .
Synthesis Analysis
While specific synthesis methods for “4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid” were not found, triazine derivatives can be synthesized by substituting chloride ions in cyanuric chloride . Other methods involve the reaction of ammonia with an acid salt of a lower alkyl ester .科学的研究の応用
抗癌研究
ピリミジン誘導体は、その抗癌特性のために広く研究されています。 それらは代謝拮抗物質として作用し、DNAおよびRNA合成を阻害する可能性があり、これは癌細胞の増殖に不可欠です . 例えば、イマチニブ、ダサチニブ、およびニロチニブなどの特定のピリミジン系薬物は、白血病の確立された治療法です . ピリミジンの構造的柔軟性により、さまざまな癌経路を標的にできるさまざまな化合物の合成が可能になります。
抗菌および抗真菌用途
ピリミジン骨格は、抗菌性および抗真菌性を有することが知られています . これにより、現在の薬剤に対する耐性がますます高まっている感染症の新しい治療法の開発に役立ちます。 ピリミジン誘導体に関する研究は、有害な細菌や真菌の増殖を阻害できる新しい化合物を生み出し続けています。
心臓血管治療
ピリミジン誘導体は、潜在的な心臓血管薬として特定されています。 それらは降圧効果を示す可能性があり、高血圧および関連する心臓血管疾患の治療の候補となっています . それらの作用機序は、心臓血管機能を調節する酵素や受容体の調節を含むことがよくあります。
抗炎症および鎮痛効果
ピリミジンの抗炎症および鎮痛活性は、特定の重要な炎症性メディエーターの発現と活性を阻害する能力に起因します . これには、シクロオキシゲナーゼ(COX)などの酵素の抑制が含まれ、これらはプロスタグランジンなどの炎症性分子の産生に関与しています . この特性は、新しい非ステロイド系抗炎症薬(NSAID)を開発するために調査されています。
抗糖尿病活性
ピリミジン誘導体は、DPP-IV阻害剤として作用する可能性があり、これはジペプチジルペプチダーゼ-4(DPP-IV)酵素を阻害する経口血糖降下薬のクラスです . この酵素は、インクレチンホルモンの不活性化に関与しており、これは血糖値の調節に関与しています。 したがって、DPP-IVを阻害することは、2型糖尿病の治療における有効な戦略となる可能性があります。
神経保護および眼科治療
一部のピリミジン誘導体は、網膜神経節細胞に神経保護を提供し、眼の毛様動脈の血管弛緩を引き起こす可能性を示しています . これにより、神経細胞を保護し、目の血流を改善することにより、緑内障などの目を攻撃する疾患の新しい治療法につながる可能性があります。
作用機序
Target of Action
Triazine derivatives are known to interact with various biological targets, and their role often depends on the specific substitutions on the triazine ring .
Mode of Action
Triazine derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Triazine derivatives are known to influence a variety of biochemical pathways depending on their specific targets .
Result of Action
Triazine derivatives are known to exert a variety of biological effects depending on their specific targets and mode of action .
生化学分析
Biochemical Properties
4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function . These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular metabolism.
Cellular Effects
The effects of 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to alter the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in the levels of metabolites and overall metabolic flux . These cellular effects highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the active sites of specific enzymes, leading to their inhibition and subsequent changes in metabolic pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . These molecular mechanisms are essential for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term studies in vitro and in vivo have also revealed that the compound can have sustained effects on cellular metabolism and gene expression . These temporal effects are important for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or modulating metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have also been observed, where the compound’s effects become more pronounced at certain dosage levels . These dosage effects are crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of metabolites . For example, the compound has been shown to inhibit enzymes involved in the synthesis of nucleotides, leading to changes in nucleotide levels and overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions influence the compound’s accumulation and distribution within cells and tissues, affecting its overall biochemical properties and cellular effects . Understanding the transport and distribution of the compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid is an important factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic pathways . Understanding the subcellular localization of the compound is crucial for elucidating its biochemical properties and potential therapeutic applications.
特性
IUPAC Name |
4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c1-11(2)6-9-3(4(12)13)8-5(7)10-6/h1-2H3,(H,12,13)(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQOAPGHUOLVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1381127.png)




![Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B1381134.png)
![5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1381135.png)

![8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381138.png)




